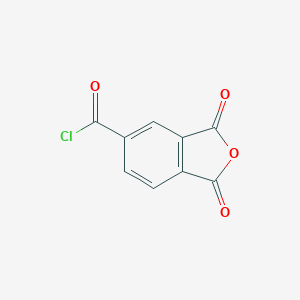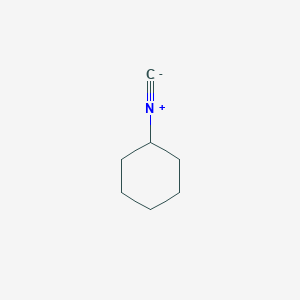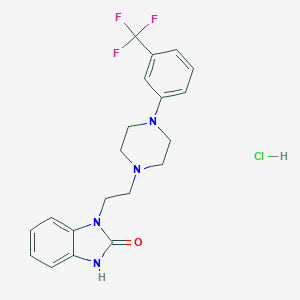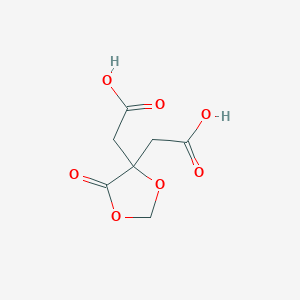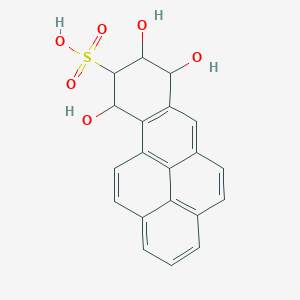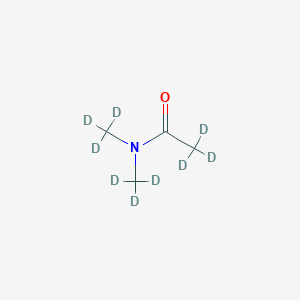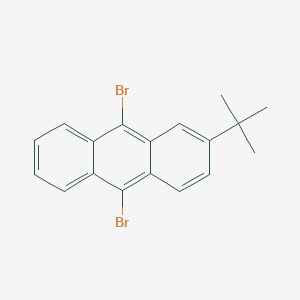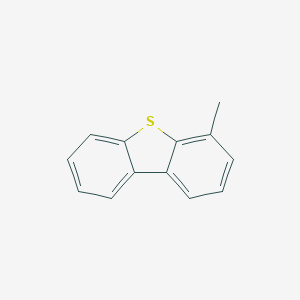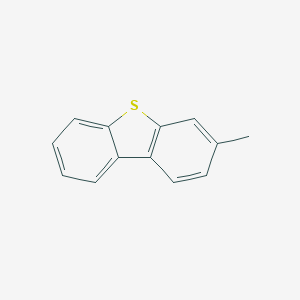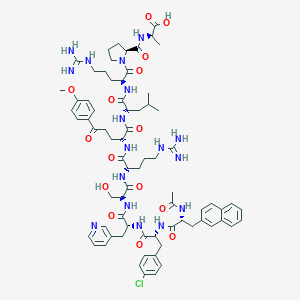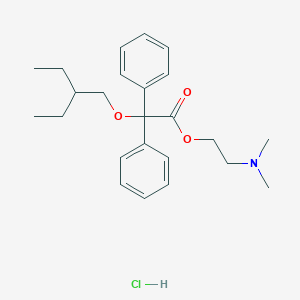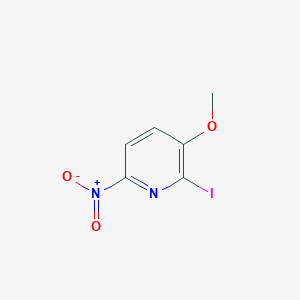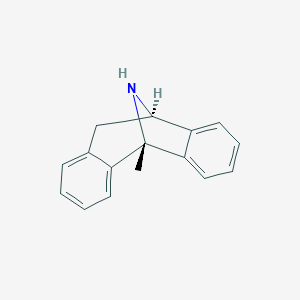
Dizocilpine
Overview
Description
Dizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. Discovered by a team at Merck in 1982, this compound has been extensively studied for its effects on the central nervous system. It is known for its ability to block the NMDA receptor, which plays a crucial role in synaptic plasticity, memory, and learning .
Mechanism of Action
Target of Action
Dizocilpine, also known as MK-801, is primarily a pore blocker of the NMDA receptor , a glutamate receptor . Glutamate is the brain’s primary excitatory neurotransmitter . This compound has also been found to act as a nicotinic acetylcholine receptor antagonist .
Mode of Action
The NMDA receptor channel is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . This compound binds inside the ion channel of the receptor at several of PCP’s binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . This compound blocks NMDA receptors in a use- and voltage-dependent manner, since the channel must open for the drug to bind inside it .
Biochemical Pathways
The specific biochemical pathways affected by this compound involve the NMDA receptor and glutamate signaling . The inhibition of the NMDA receptor by this compound prevents the flow of ions, including calcium, through the channel . This action disrupts the normal functioning of the glutamate signaling pathway, which plays a crucial role in synaptic plasticity, a process that allows communication between neurons to adapt to patterns of activity by strengthening or weakening neuronal connections .
Pharmacokinetics
It’s known that the compound is activated only after it has bound to the glp-1 receptor and is internalized by the cell
Result of Action
This compound acts as a potent anti-convulsant and probably has dissociative anesthetic properties . It is also associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .
Action Environment
The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose . Therefore, these factors can be considered as part of the ‘action environment’ that influences the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Dizocilpine plays a significant role in biochemical reactions, particularly in the context of the NMDA receptor, a glutamate receptor . It binds inside the ion channel of the receptor at several binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . This blockade of NMDA receptors occurs in a use- and voltage-dependent manner, as the channel must open for this compound to bind inside it .
Cellular Effects
This compound has various effects on cells and cellular processes. It is associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a pore blocker of the NMDA receptor . The channel of this receptor is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . This compound prevents this flow of ions by binding inside the ion channel of the receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, repeated administration of this compound (0.1 mg/kg, ip) impaired the formation of memory for short-term and long-term retention in the object recognition task in adult female Wistar rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, doses up to 0.1 mg/kg were found not to induce stereotypy or hyperlocomotion . At a dose of 0.3 mg/kg for eight days, this compound induced psychosis-like symptoms in rats .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to neurons where it can bind to the NMDA receptor .
Subcellular Localization
The subcellular localization of this compound is primarily at the NMDA receptor, where it binds inside the ion channel of the receptor . This receptor is located on the cell membrane of neurons, suggesting that this compound localizes at the cell membrane to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dizocilpine involves several key steps. The nitrogen-bridged core of this compound can be obtained through an intramolecular selective α-Heck reaction followed by an hydroamination reaction between the exocyclic alkene and the secondary protected amine . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the Heck reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dizocilpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, affecting its activity and binding affinity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Dizocilpine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NMDA receptor and its role in synaptic plasticity and neurotransmission.
Biology: Employed in research to understand the mechanisms of neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of new pharmacological agents targeting the NMDA receptor.
Comparison with Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): Shares similar NMDA receptor antagonistic properties but has distinct differences in its effects on glucose metabolism and interaction with other receptors.
Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of Dizocilpine: this compound is unique due to its high potency and specificity as an NMDA receptor antagonist. It is widely used in research to model psychosis and study the role of NMDA receptors in various neurological and psychiatric conditions. Despite its potential, this compound is not used clinically due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions .
Properties
IUPAC Name |
(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77086-22-7 (Parent) | |
| Record name | Dizocilpine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048447 | |
| Record name | Dizocilpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. | |
| Record name | DIZOCILPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid from cyclohexane | |
CAS No. |
77086-21-6 | |
| Record name | Dizocilpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dizocilpine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dizocilpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIZOCILPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIZOCILPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68.5-69 °C | |
| Record name | DIZOCILPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dizocilpine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor complex, primarily by binding to a site within the ion channel. [, , , , ] This binding blocks the flow of ions through the channel, effectively inhibiting NMDA receptor function. []
A: this compound preferentially binds to the NMDA receptor in its desensitized state. [] This binding prevents the opening of the ion channel, even in the presence of glutamate and glycine, the receptor's co-agonists. [, ]
A: Blocking NMDA receptors disrupts glutamatergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including learning, memory, pain perception, and neuronal excitotoxicity. [, , , , , , , , , , ]
A: While primarily targeting NMDA receptors, research suggests this compound might indirectly influence other neurotransmitter systems like dopaminergic and serotonergic systems. [, , ] For instance, this compound altered dopaminergic responses in rats, suggesting an interplay between glutamatergic and dopaminergic systems. []
ANone: this compound has a molecular formula of C16H25NO and a molecular weight of 267.37 g/mol.
A: Yes, molecular docking studies have been employed to investigate the binding sites and interactions of this compound with the NMDA receptor. [] These studies provide insights into the structural basis of this compound's inhibitory effects.
ANone: Specific structural features of this compound, such as its arylcyclohexylpiperidine moiety, are crucial for its binding to the NMDA receptor. Modifications to this core structure can significantly alter its affinity, potency, and selectivity.
A: Yes, several analogs of this compound, such as MK-801, have been synthesized and studied for their pharmacological properties. [, , ] These analogs often exhibit variations in their potency, selectivity, and duration of action.
A: While detailed ADME profiles are not extensively discussed in the provided papers, they indicate that this compound can be administered through various routes and effectively reaches its target site in the central nervous system. [, , , , , ]
A: this compound's ability to cross the blood-brain barrier is crucial for its central nervous system effects. [] The dose, route of administration, and the specific experimental model used all influence its observed effects.
ANone: Researchers have employed various models to investigate this compound's effects:
- In vitro: Electrophysiological recordings in Xenopus oocytes expressing different receptor subtypes have been used to assess its actions on ligand-gated ion channels. []
- In vivo: Animal models of cerebral ischemia, epilepsy, pain, and schizophrenia have been employed to evaluate its potential neuroprotective and behavioral effects. [, , , , , , , ]
ANone: Researchers have employed various techniques to study this compound:
- Radioligand binding assays: Used to characterize the binding affinity and density of this compound to NMDA receptors. [, ]
- Electrophysiology: Used to assess the functional effects of this compound on ligand-gated ion channels. []
- Behavioral assays: Employed to evaluate the effects of this compound on motor activity, learning, memory, and other behaviors in animal models. [, , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
